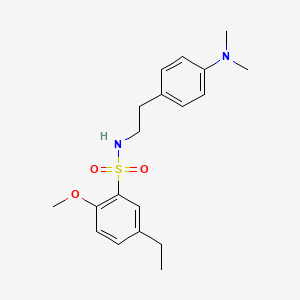

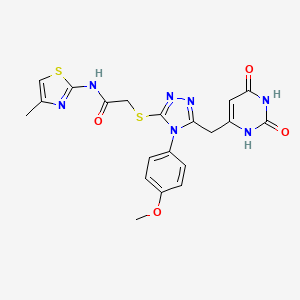

![molecular formula C19H26N2O4 B2484538 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide CAS No. 899744-62-8](/img/structure/B2484538.png)

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported, showcasing methodologies that could be adapted for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide. For instance, Wineholt et al. (1970) described the preparation of anti-emetic compounds through a series of reactions yielding purified materials with significant yields from carbon dioxide (Wineholt et al., 1970).

Molecular Structure Analysis

Karlsen et al. (2002) determined the barrier to rotation around the carbon amino nitrogen bond in N,N-dialkylaminobenzamides through dynamic 1H NMR spectroscopy, X-ray crystal structures, and quantum chemical calculations. This research provides insights into the molecular structure and behavior of compounds similar to N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide (Karlsen et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound's functional groups, such as the dimethylamino group and the furan ring, have been studied. Shipilovskikh and Rubtsov (2014) explored the decyclization of related compounds under the action of aliphatic amines, revealing potential reactivity paths (Shipilovskikh & Rubtsov, 2014).

Physical Properties Analysis

The physical properties of closely related compounds have been characterized through various spectroscopic methods, including 1H NMR, 13C NMR, IR, GC-MS, and X-ray analysis, as demonstrated by Al Mamari and Al Lawati (2019) for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Al Mamari & Al Lawati, 2019).

Chemical Properties Analysis

Mukaiyama and Yamaguchi (1966) investigated the reactions of N,N-dimethylbenzamide diethylmercaptole with various reagents, providing insights into the chemical properties and potential reactivity of benzamide derivatives, which could be relevant for understanding the behavior of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide (Mukaiyama & Yamaguchi, 1966).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties Research into the chemical synthesis and properties of compounds structurally related to N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide has led to discoveries in various chemical reactions and potential applications. For instance, the study by Brennan, Donnelly, and Detty (2003) on selenoxanthones through directed metalations in 2-arylselenobenzamide derivatives highlights the complex chemical interactions and potential for creating new compounds with unique properties Brennan et al., 2003.

Pharmacological Activities Another area of significant interest is the pharmacological activities of related compounds. Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, showing potential as gastrointestinal prokinetic agents, which indicates the therapeutic potential of similar compounds Sakaguchi et al., 1992.

Novel Compounds and Their Applications Research also extends to the design and synthesis of novel compounds for various applications, including potential therapeutic uses. For example, the work by Makkar and Chakraborty (2018) on novel furanyl derivatives from the red seaweed Gracilaria opuntia with pharmacological activities using different in vitro models shows the exploration of natural sources for novel compounds with significant biological activities Makkar & Chakraborty, 2018.

Anticancer and Antiangiogenic Activities A particularly promising area of research involves the evaluation of compounds for anticancer and antiangiogenic activities. Romagnoli et al. (2015) explored novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin, demonstrating significant in vitro and in vivo anticancer and antiangiogenic activity Romagnoli et al., 2015.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-5-23-17-10-9-14(12-18(17)24-6-2)19(22)20-13-15(21(3)4)16-8-7-11-25-16/h7-12,15H,5-6,13H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCALDZMLREGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)

![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)

![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2484469.png)

![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)